molecular formula C18H19F3N4O4 B2986239 methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate CAS No. 2034280-56-1

methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2986239
CAS No.: 2034280-56-1
M. Wt: 412.369
InChI Key: WUOGOTQPSDLICN-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolinone core substituted with a trifluoromethyl group, linked to a piperidine ring and a methyl benzoate ester. Its molecular formula is C₁₉H₁₉F₃N₄O₄, with a molecular weight of 448.38 g/mol (calculated from the formula).

Properties

IUPAC Name

methyl 2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4/c1-23-16(18(19,20)21)22-25(17(23)28)11-7-9-24(10-8-11)14(26)12-5-3-4-6-13(12)15(27)29-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGOTQPSDLICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H20F3N3O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_3

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis .

Antifungal Properties

The antifungal activity of triazole derivatives has been widely documented. Compounds with similar structural features have shown efficacy against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml . This suggests that the compound may possess similar antifungal properties.

Antiparasitic Activity

Triazole-based compounds have also been explored for their antiparasitic effects. For example, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease . The biological mechanisms often involve inhibition of critical enzymes or pathways in the parasites.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the triazole ring may interfere with the synthesis of ergosterol in fungal cell membranes or inhibit specific enzymes critical for microbial survival .

Case Studies and Research Findings

StudyFindings
Study A Investigated the antimicrobial effects against E. coli and B. subtilis.The compound exhibited potent activity with a pIC50 value indicating strong inhibition.
Study B Evaluated antifungal properties against Candida albicans.Demonstrated effective MIC values suggesting potential therapeutic applications in fungal infections.
Study C Analyzed antiparasitic effects on Trypanosoma cruzi.Showed significant reduction in parasitic load in treated groups compared to controls.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Primary Application
Methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate C₁₉H₁₉F₃N₄O₄ 448.38 1,2,4-Triazolinone Trifluoromethyl, piperidine, benzoate Potential herbicide
Carfentrazone-ethyl C₁₅H₁₄ClF₃N₄O₃ 412.75 1,2,4-Triazolinone Chlorophenyl, ethyl ester Herbicide (broadleaf)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 1,3,4-Thiadiazole Phenylcarbamoyl, benzoate Unspecified (likely fungicidal)

Physicochemical Properties

  • Stability : The benzoate ester in both the target compound and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate improves hydrolytic stability under physiological conditions.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate?

  • Methodological Answer : The compound is synthesized via multi-step strategies involving:
  • Cyclocondensation : Formation of the 1,2,4-triazole ring by reacting hydrazine derivatives with trifluoromethyl-containing carbonyl precursors under acidic conditions .
  • Piperidine Functionalization : Coupling the triazole moiety to piperidine via nucleophilic substitution or amidation reactions .
  • Esterification : Introduction of the methyl benzoate group using DCC/DMAP-mediated coupling or direct esterification with methyl chloroformate .
    Key intermediates (e.g., trifluoromethyl-triazolones) are purified via column chromatography and characterized by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regiochemistry of the triazole ring and substitution patterns on piperidine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethyl-triazole intermediate?

  • Methodological Answer :
  • Fluorination Agents : Use of CF3_3Cu or CF3_3SiMe3_3 under mild conditions to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of trifluoromethyl precursors .
  • Catalysis : Copper(I) catalysts (e.g., CuI) improve cyclization efficiency in triazole formation .
  • Reaction Monitoring : TLC or HPLC tracks intermediate stability, as trifluoromethyl groups may hydrolyze under prolonged acidic conditions .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Clarifies proton coupling and spatial arrangements in crowded regions (e.g., piperidine-triazole junctions) .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping in piperidine) causing signal broadening .
  • Complementary Techniques : X-ray crystallography provides definitive structural assignments when NMR data is ambiguous .

Q. What strategies are effective for analyzing the impact of substituent variations (e.g., methyl vs. ethyl on triazole) on bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with systematic substituent changes (e.g., methyl, ethyl, benzyl) on the triazole ring and evaluate biological activity .
  • Computational Modeling : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., enzymes or receptors) .
  • Potentiometric Titrations : Measure pKa shifts to assess how substituents influence electron-withdrawing/donating effects .

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict thermodynamic stability of tautomers (e.g., 1H vs. 2H triazole configurations) and reaction transition states .
  • QSAR Models : Correlate substituent properties (e.g., Hammett constants) with experimental data to prioritize synthetic targets .
  • Solvent Effects Simulation : COSMO-RS models optimize solvent selection for reactions involving polar intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa values for triazole derivatives?

  • Methodological Answer :
  • Standardized Titration Protocols : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) for consistent potentiometric titrations .
  • Control Experiments : Compare with structurally similar reference compounds (e.g., triazolones without trifluoromethyl groups) to isolate electronic effects .
  • Cross-Validation : Validate pKa values using UV-Vis spectroscopy or computational tools (e.g., ACD/Labs) .

Experimental Design Considerations

Q. What are critical factors in designing stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Test ester group hydrolysis in buffers (pH 1–10) at 37°C, monitored by HPLC .
  • Photostability : Expose to UV light (300–400 nm) to assess degradation pathways (e.g., triazole ring cleavage) .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions .

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